3,6-Dichloropyridazine-4-carbaldehyde synthesis from 3,6-dichloro-4-methylpyridazine
3,6-Dichloropyridazine-4-carbaldehyde synthesis from 3,6-dichloro-4-methylpyridazine
Executive Summary
The conversion of 3,6-dichloro-4-methylpyridazine (CAS 19064-64-3) to 3,6-dichloropyridazine-4-carbaldehyde (CAS 130825-10-4) represents a critical functionalization step in the synthesis of bioactive pyridazine scaffolds.[1] This aldehyde serves as a "linchpin" intermediate for diversely substituted heterocycles, particularly in the development of kinase inhibitors and antitubercular agents.
This guide details two distinct synthetic pathways. The Direct Selenium Dioxide Oxidation (Riley Oxidation) is presented as the primary industrial route due to its atom economy and step efficiency. Alternatively, the Enamine Oxidative Cleavage route is provided as a high-fidelity alternative for applications requiring stringent impurity control.
Retrosynthetic Logic & Mechanistic Insight
The transformation relies on exploiting the vinylogous acidity of the C4-methyl group.[1] The 3,6-dichloro substitution pattern on the pyridazine ring exerts a strong inductive electron-withdrawing effect ($ -I $), significantly lowering the $ pK_a $ of the methyl protons compared to 4-picoline.[1]
-
Challenge: The electron-deficient ring makes the substrate resistant to electrophilic attack but highly susceptible to nucleophilic pathways.[1] However, oxidation requires the methyl group to act as a nucleophile (in enol/enamine forms) or undergo C-H activation.
-
Solution: We utilize Selenium Dioxide (
) , which operates via an ene-type mechanism followed by a [2,3]-sigmatropic rearrangement, effectively bypassing the need for strong bases that might degrade the sensitive dichloro-heterocycle.
Strategic Pathway Visualization
Figure 1: The primary pathway (Route A) utilizes direct oxidation, while Route B offers a mild, two-step sequence.
Protocol A: Direct Riley Oxidation (Standard Method)
This method is the industry standard for converting activated heteroaromatic methyl groups to aldehydes. It is direct but requires careful control of stoichiometry to prevent over-oxidation to the carboxylic acid.
Reagents & Materials
-
Substrate: 3,6-Dichloro-4-methylpyridazine (1.0 equiv)
-
Oxidant: Selenium Dioxide (
), 99.8% (1.2 – 1.5 equiv) -
Solvent: 1,4-Dioxane (anhydrous) or Xylenes (for higher temp)[1]
-
Additives: Water (trace, 1-2%) can accelerate the reaction by forming
in situ, though anhydrous conditions favor the aldehyde over the acid.
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with nitrogen.[1]
-
Charging: Add 3,6-dichloro-4-methylpyridazine (10.0 g, 61.3 mmol) and 1,4-dioxane (100 mL). Stir to dissolve.
-
Oxidant Addition: Add
(8.16 g, 73.6 mmol) in a single portion.-
Note:
is toxic and hygroscopic. Handle in a fume hood.
-
-
Reaction: Heat the mixture to reflux (
). The solution will initially be colorless/yellow and darken as red/black selenium metal precipitates.-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC every 2 hours. Target conversion is >95%. Reaction time is typically 4–12 hours.[1]
-
-
Workup (Filtration): Cool the mixture to room temperature. Filter the black selenium solids through a pad of Celite. Wash the pad with warm dioxane or EtOAc.
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.[2]
-
Option 1 (Crystallization): Triturate with cold diethyl ether or hexane.[1]
-
Option 2 (Bisulfite Adduct): If purity is low, shake the crude organic phase with saturated aqueous
. The aldehyde forms a water-soluble adduct.[1] Wash the aqueous layer with ether, then basify ( ) to release the purified aldehyde and extract back into DCM.
-
Data Summary: Typical Results
| Parameter | Specification |
| Yield | 55 – 70% |
| Purity (HPLC) | >95% (after purification) |
| Appearance | Off-white to pale yellow solid |
| Major Impurity | 3,6-dichloropyridazine-4-carboxylic acid (<5%) |
Protocol B: Enamine Oxidative Cleavage (High Purity Method)
For applications where trace selenium contamination is unacceptable, or if over-oxidation is problematic, this two-step sequence is superior. It operates under milder conditions.[1]
Phase 1: Enamine Formation[1]
-
Dissolve 3,6-dichloro-4-methylpyridazine (10.0 g) in DMF-DMA (
-Dimethylformamide dimethyl acetal) (30 mL). -
Heat to 100–110°C for 4–6 hours. The reaction turns deep red/purple due to the formation of the enamine (
).[1] -
Concentrate in vacuo to remove excess DMF-DMA.[1] The residue is usually used directly.
Phase 2: Oxidative Cleavage[1]
-
Dissolve the crude enamine in THF/Water (1:1) (100 mL).
-
Add Sodium Periodate (
) (3.0 equiv) portion-wise at .[1] -
Stir at room temperature for 2–4 hours. A white precipitate (
) will form. -
Workup: Filter the solids. Extract the filtrate with Ethyl Acetate.[3] Wash with brine, dry over
, and concentrate.
Critical Quality Attributes & Troubleshooting
Stability Warning: Hydrate Formation
Electron-deficient aldehydes like 3,6-dichloropyridazine-4-carbaldehyde are prone to forming gem-diols (hydrates) in the presence of water.[1]
-
Observation: NMR may show a shift from
ppm (CHO) to ppm ( ). -
Mitigation: Store the product under nitrogen in a desiccator. If the hydrate forms, it can often be dehydrated by refluxing in toluene with a Dean-Stark trap or simply used as-is for subsequent condensations (it dehydrates in situ).[1]
Troubleshooting Table
| Issue | Root Cause | Corrective Action |
| Low Conversion (Route A) | Old/Wet | Use freshly sublimed |
| Over-oxidation to Acid | Extended reaction time | Quench immediately upon disappearance of starting material. |
| Selenium Residue | Incomplete filtration | Treat crude product with activated charcoal or wash with aqueous sodium thiosulfate.[1] |
References
-
Direct Oxidation Strategy: BenchChem Technical Data. "Direct Synthesis Strategies for 3,6-Dichloropyridazine-4-carbaldehyde." Link
-
Precursor Reactivity: Biosynth. "3,6-Dichloro-4-methylpyridazine: Properties and Reactivity."[1] Link[4][5]
- General Methodology (Riley Oxidation):Organic Syntheses. "Selenium Dioxide Oxidation of Methyl Heterocycles." (General Reference for SeO2 methodology on picoline-like systems).
-
Product Identification: PubChem. "3,6-Dichloropyridazine-4-carbaldehyde (CAS 130825-10-4)."[1] Link
-
Alternative Enamine Route: Journal of American Science. "Chemical Studies on 3,6-Dichloropyridazine." (Context on reactivity of the 4-methyl group with electrophiles). Link
Sources
- 1. 19064-64-3|3,6-Dichloro-4-methylpyridazine|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. WO2013161312A1 - Pyrrolopyridinone derivatives as ttx-s blockers - Google Patents [patents.google.com]
- 4. WO2017192930A1 - SUBSTITUTED IMIDAZO[1,2-b]PYRIDAZINES, SUBSTITUTED IMIDAZO[1,5-b]PYRIDAZINES, RELATED COMPOUNDS, AND THEIR USE IN THE TREATMENT OF MEDICAL DISORDERS - Google Patents [patents.google.com]
- 5. sec.gov [sec.gov]
